molecular formula C11H20ClNO3 B2404755 Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2309431-60-3

Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2404755
CAS No.: 2309431-60-3
M. Wt: 249.74
InChI Key: HCDWXYJBBSSLQI-BAUSSPIASA-N
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Description

Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a tetrahydropyran-4-yl (oxan-4-yl) substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolidine scaffolds, which are common in bioactive molecules targeting central nervous system disorders, enzyme inhibition, and receptor modulation .

Properties

IUPAC Name

methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWXYJBBSSLQI-BAUSSPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure and stereochemistry contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate; hydrochloride
  • Molecular Formula : C₁₁H₁₉ClN₁O₃
  • Molecular Weight : 247.73 g/mol
  • CAS Number : 2350859-25-3

The biological activity of methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate; hydrochloride is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Interaction with Biological Targets

  • Enzyme Inhibition : Studies have indicated that pyrrolidine derivatives can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity Overview

Activity TypeDescription
AnticancerInvestigated for its potential to inhibit tumor growth through modulation of p53 pathways .
Anti-inflammatoryExhibited properties that may reduce inflammation in preclinical models.
NeuroprotectiveDemonstrated effects on neuronal survival in experimental models .

Anticancer Properties

In a study focusing on the compound's role as a Murine Double Minute 2 (MDM2) inhibitor, it was found to bind with high affinity to MDM2, a critical regulator of the p53 tumor suppressor pathway. The compound showed promising results in inhibiting cell growth in various cancer cell lines, particularly SJSA-1 cells. In vivo studies indicated that oral administration resulted in modest activation of p53 and induction of apoptosis markers such as PARP cleavage and caspase activation .

Anti-inflammatory Effects

Research has indicated that methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate may possess anti-inflammatory properties. In animal models, the compound was shown to reduce the levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated in models of neurodegeneration. Results indicated that it could enhance neuronal survival and reduce oxidative stress markers, highlighting its possible application in neurodegenerative conditions such as Alzheimer's disease .

Scientific Research Applications

Chemical Properties and Structure

Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate; hydrochloride has the following characteristics:

  • Molecular Formula : C11H19ClN2O3
  • Molecular Weight : 249.74 g/mol
  • CAS Number : 2699702-21-9
  • IUPAC Name : Methyl (3S,4S)-4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate hydrochloride

This compound features a pyrrolidine ring substituted with an oxane group, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of derivatives related to methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate. For instance, compounds synthesized from similar structures have shown promising results against various bacterial strains. In vitro tests demonstrated significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Neurological Applications

Research has highlighted the potential of this compound in treating neurological disorders. Its structural analogs have been explored for their effects on phosphodiesterase inhibition, which is relevant in conditions like depression and anxiety disorders. The modulation of cyclic nucleotide levels through phosphodiesterase inhibition is a target for therapeutic intervention in these diseases .

Synthesis and Derivation

The synthesis of methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate; hydrochloride typically involves multi-step processes including cyclization reactions and functional group modifications. The synthesis pathway often includes:

  • Formation of the pyrrolidine ring.
  • Introduction of the oxane substituent.
  • Carboxylation to yield the final product.

These synthetic routes are crucial for producing derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Efficacy

In a study by Hublikar et al., several derivatives of pyrrole-based compounds were synthesized and tested for antimicrobial activity. The results indicated that specific modifications to the methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Neurological Studies

Another study focused on the neuroprotective effects of related compounds in animal models of anxiety and depression. The results suggested that these compounds could modulate neurotransmitter systems effectively, providing a basis for further exploration in pharmacological applications targeting mood disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key analogues include:

Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1821794-05-1): Features a trifluoromethyl (-CF₃) group at the 4-position, imparting electron-withdrawing properties and enhanced metabolic stability .

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1260603-24-4): Substituted with a methyl group and ethyl ester, influencing lipophilicity .

Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354488-19-9): Includes an ester-linked branched alkyl chain, altering steric bulk .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate HCl C₁₂H₂₀ClNO₃ 261.75 (estimated) Oxan-4-yl enhances solubility via oxygen lone pairs.
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl C₈H₁₂ClF₃NO₂ 265.64 -CF₃ increases electronegativity and lipophilicity.
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl C₁₂H₁₅Cl₂NO₂ 276.16 Aromatic Cl introduces steric and electronic effects.
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate HCl C₈H₁₆ClNO₂ 193.67 Methyl and ethyl groups reduce polarity.

Key Observations :

  • The oxan-4-yl group’s oxygen atom may improve aqueous solubility compared to hydrophobic -CF₃ or aryl groups .
  • Chlorophenyl and trifluoromethyl substituents contribute to higher molecular weights and distinct electronic profiles .

Q & A

Basic: How can synthetic routes for Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate hydrochloride be optimized to achieve high enantiomeric purity?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For pyrrolidine derivatives, asymmetric hydrogenation of prochiral enamines or ring-opening of epoxides with oxan-4-yl nucleophiles can be employed. Protecting groups (e.g., Boc for amines) are critical to prevent racemization during reactions. PharmaBlock Sciences’ protocols for trifluoromethyl-substituted analogs suggest using chiral pool starting materials and Pd-catalyzed cross-coupling to install substituents while retaining stereochemistry . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess (ee) by isolating diastereomeric salts .

Basic: What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : NOE (Nuclear Overhauser Effect) experiments can confirm spatial proximity of protons in the pyrrolidine and oxan-4-yl moieties, validating the (3S,4S) configuration. For example, cross-peaks between the oxan-4-yl methylene protons and pyrrolidine C3-H would confirm regiochemistry .
  • HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Purity ≥98% can be verified via area-under-curve (AUC) analysis at 210–220 nm .
  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals. Metadata from similar compounds (e.g., piperidine hydrochlorides) show that slow evaporation from acetonitrile yields suitable crystals .

Advanced: How can regioselectivity challenges during oxan-4-yl group installation be addressed?

Methodological Answer:
Regioselective functionalization of the pyrrolidine ring at C4 requires directing groups or steric control. For example:

  • Protecting Group Strategy : Temporarily block C3 with a tert-butyl ester to direct oxan-4-yl addition to C4. Deprotection under acidic conditions (e.g., HCl/dioxane) yields the free carboxylic acid, which is re-esterified .
  • Transition Metal Catalysis : Pd-mediated C–H activation at C4 can be guided by coordinating groups (e.g., pyridine auxiliaries). Evidence from bromophenyl analogs shows that electron-withdrawing substituents enhance reactivity at C4 .

Advanced: How does the hydrochloride salt form impact stability and solubility in biological assays?

Methodological Answer:
The hydrochloride salt improves aqueous solubility via protonation of the pyrrolidine nitrogen, but stability varies with pH:

  • pH-Dependent Degradation : Under alkaline conditions (pH >8), freebase formation may precipitate. Stability studies should use buffered solutions (pH 4–6) and monitor degradation via LC-MS. Storage at –20°C in amber vials prevents light/moisture-induced decomposition .
  • Hygroscopicity : The salt’s hygroscopic nature requires anhydrous handling. Karl Fischer titration can quantify water content, with <0.5% being optimal for long-term storage .

Advanced: How to resolve discrepancies between computational conformational predictions and experimental data (e.g., NMR/XRPD)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare simulated NOESY spectra (from MD trajectories) with experimental NMR data to identify dominant conformers. Adjust force fields (e.g., GAFF2) to better match observed proton coupling constants .
  • Variable-Temperature NMR : Detect conformational flexibility by observing signal broadening at elevated temperatures. For rigid analogs (e.g., trifluoromethyl-substituted pyrrolidines), simulations align better with XRPD data, while oxan-4-yl’s ether oxygen may introduce torsional flexibility .

Advanced: What strategies mitigate byproduct formation during oxan-4-yl coupling reactions?

Methodological Answer:

  • Optimized Reaction Stoichiometry : Use 1.2 equivalents of oxan-4-yl boronic acid in Suzuki-Miyaura coupling to minimize homo-coupling byproducts. Additives like Cs2CO3 improve transmetallation efficiency .
  • Byproduct Identification : LC-MS and HRMS can detect dimers or des-oxan intermediates. For example, methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate byproducts were traced to incomplete dehalogenation, resolved using higher Pd(OAc)2 loading .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening : Use a 2:1 ethanol/water mixture for high-yield recrystallization. For analogs like ethyl pyrrolidine-3-carboxylate hydrochloride, this combination reduces solubility of the protonated form, yielding needle-like crystals .
  • Temperature Gradient : Dissolve the compound at reflux (~78°C) and cool to 4°C overnight. Filter under nitrogen to prevent hydrate formation .

Advanced: How to design stability-indicating assays for forced degradation studies?

Methodological Answer:

  • Stress Conditions : Expose the compound to 0.1 M HCl (70°C, 24h), 0.1 M NaOH (70°C, 24h), and 3% H2O2 (25°C, 48h). Monitor degradation via UPLC-PDA at 210 nm and 254 nm .
  • Impurity Profiling : Compare with known degradation products (e.g., oxan-4-yl ring-opened aldehydes detected via Schiff base formation in basic conditions) .

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